molecular formula C15H17N B135516 3,3-Diphenylpropylamine CAS No. 5586-73-2

3,3-Diphenylpropylamine

Cat. No.: B135516
CAS No.: 5586-73-2
M. Wt: 211.30 g/mol
InChI Key: KISZTEOELCMZPY-UHFFFAOYSA-N
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Description

3,3-Diphenylpropylamine is an organic compound with the molecular formula C15H17N. It is a derivative of diphenylpropylamine and is commonly used in the synthesis of various pharmaceuticals. The compound is known for its bifunctional nature, often being conjugated to other agents to form molecules with enhanced therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenylpropylamine typically involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis process is optimized to avoid the use of hazardous reagents like thionyl chloride and borohydride, which can cause equipment corrosion and environmental pollution. The process involves:

    Friedel-Crafts Alkylation: Using cinnamonitrile and benzene.

    Catalytic Hydrogenation: Conversion of 3,3-diphenylpropionitrile to this compound.

    Schiff Base Formation and Methylation: Reaction with aldehyde to form Schiff base, followed by methylation to obtain methyl quaternary ammonium salt.

    Hydrolysis: Final hydrolysis to yield N-methyl-3,3-diphenylpropylamine.

Chemical Reactions Analysis

Types of Reactions: 3,3-Diphenylpropylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

3,3-Diphenylpropylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3,3-Diphenylpropylamine is unique due to its bifunctional nature, allowing it to be conjugated with other agents to form molecules with enhanced therapeutic properties. This versatility makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

3,3-diphenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISZTEOELCMZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1019-05-2 (hydrochloride)
Record name 3,3-Diphenylpropylamine
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DSSTOX Substance ID

DTXSID30204458
Record name 3,3-Diphenylpropylamine
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Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5586-73-2
Record name 3,3-Diphenylpropylamine
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Record name 3,3-Diphenylpropylamine
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Record name 5586-73-2
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Record name 3,3-Diphenylpropylamine
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Record name 3-3-diphenylpropylamine
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Record name 3,3-DIPHENYLPROPYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

    A: While 3,3-Diphenylpropylamine itself doesn't possess direct anticholinergic activity, its derivatives, like Terodiline, exhibit these effects. They function as competitive antagonists at muscarinic receptors, primarily targeting the M3 subtype. [] This action inhibits the binding of acetylcholine, a neurotransmitter, leading to reduced smooth muscle contraction and decreased glandular secretions. [, , , ]

        ANone: The molecular formula of this compound is C15H17N, and its molecular weight is 211.30 g/mol.

          A: Researchers utilize various spectroscopic techniques to characterize this compound and its derivatives. These include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Liquid Chromatography Mass Spectrometry (LC/MS) for identification and quantification, and Gas Chromatography Mass Spectrometry (GC/MS) for volatile derivatives. [, , ]

            A: this compound and its bromide derivative (DPPA-Br) act as effective ligands in the synthesis of perovskite quantum dots (PQDs). These ligands influence crystal growth, enhancing the photoluminescence quantum yield (PLQY) and stability of PQDs, crucial for applications in light-emitting diodes (LEDs). [, , , ]

              A: While this compound itself is not typically used as a catalyst, its unique structure and reactivity make it a valuable building block in organic synthesis. Researchers have explored its use in preparing various heterocyclic compounds and as a starting material for synthesizing more complex molecules with potential catalytic applications. [, , ]

                A: Computational chemistry plays a vital role in understanding the structure-activity relationship (SAR) of this compound derivatives. Techniques like Conformationally Sampled Pharmacophore (CSP) modeling help predict the efficacy and binding modes of these compounds with targets like the μ-opioid receptor. These models aid in designing new derivatives with improved pharmacological profiles. [, ]

                  A: Modifications to the this compound scaffold significantly impact its biological activity. For instance, adding a halogen to the propylamine chain can enhance antimuscarinic activity. [] Substitutions on the phenyl rings also affect receptor binding affinity and selectivity. The N-substituent plays a crucial role, with bulky groups like tert-butyl in Terodiline influencing its pharmacokinetic properties and duration of action. [, , , , ]

                    A: One challenge in formulating this compound derivatives lies in balancing solubility and stability. These compounds can exhibit low aqueous solubility, potentially impacting bioavailability. Researchers explore various formulation strategies, such as salt formation, to enhance solubility and improve pharmacokinetic properties. [, , ]

                    A: Terodiline undergoes extensive metabolism, primarily in the liver. In both humans and dogs, the major metabolic pathway involves aromatic hydroxylation, leading to the formation of metabolites like p-Hydroxyterodiline and p-Hydroxy-m-methoxyterodiline. These metabolites are then excreted in the urine, contributing significantly to the drug's clearance. [, ]

                    A: Researchers use various in vitro and in vivo models to study this compound derivatives. These include isolated organ bath experiments, such as those on guinea pig hearts and bovine coronary arteries, to assess cardiovascular effects. Additionally, animal models, like beagle dogs, are employed to evaluate pharmacokinetics and pharmacodynamic responses. [, , ]

                      A: High-performance liquid chromatography (HPLC) with a β-cyclodextrin chiral stationary phase effectively separates the enantiomers of modafinil. UV detection at 225 nm allows for their quantification. This method is crucial for pharmacokinetic studies as it enables researchers to assess the individual disposition of each enantiomer. []

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